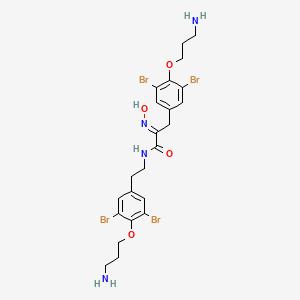![molecular formula C25H24O B14286448 1,1',1''-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene CAS No. 119895-90-8](/img/structure/B14286448.png)
1,1',1''-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’'-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene is a complex organic compound known for its unique structure and potential applications in various fields of science and industry. This compound features a central cyclopentene ring connected to three benzene rings via methoxy linkages, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene typically involves the reaction of cyclopent-2-en-1-ylmethanol with tribromomethane in the presence of a strong base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of cyclopent-2-en-1-ylmethanol is replaced by the tribromomethane, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to minimize side reactions and impurities.
Análisis De Reacciones Químicas
Types of Reactions
1,1’,1’'-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, halides or amines in the presence of a suitable base.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
1,1’,1’'-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also studied for its unique structural properties and reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Used in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 1,1’,1’'-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.
Comparación Con Compuestos Similares
1,1’,1’'-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene can be compared with other similar compounds, such as:
Cyclopentylbenzene: A simpler compound with a single cyclopentyl group attached to a benzene ring.
Methoxybenzene (Anisole): Contains a methoxy group attached to a benzene ring.
Tribenzylmethane: Features three benzyl groups attached to a central carbon atom.
The uniqueness of 1,1’,1’'-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene lies in its complex structure, which combines the features of cyclopentene, methoxy, and benzene rings, leading to unique chemical and physical properties.
Propiedades
Número CAS |
119895-90-8 |
|---|---|
Fórmula molecular |
C25H24O |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
[cyclopent-2-en-1-ylmethoxy(diphenyl)methyl]benzene |
InChI |
InChI=1S/C25H24O/c1-4-14-22(15-5-1)25(23-16-6-2-7-17-23,24-18-8-3-9-19-24)26-20-21-12-10-11-13-21/h1-10,12,14-19,21H,11,13,20H2 |
Clave InChI |
QNGBMBNXWWFHKE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C=C1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


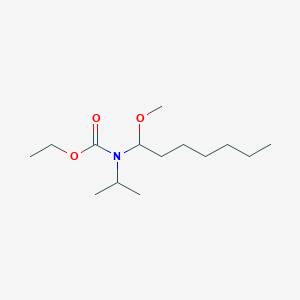
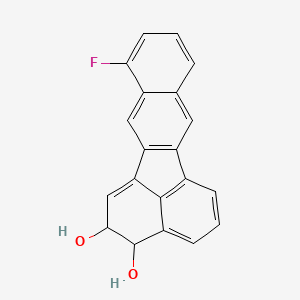
![1-[(Benzyloxy)methyl]-5-(phenylsulfanyl)pyrimidin-2(1H)-one](/img/structure/B14286404.png)
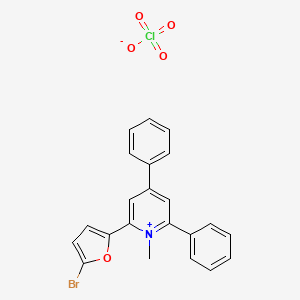
![4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14286413.png)
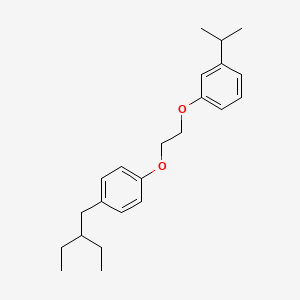
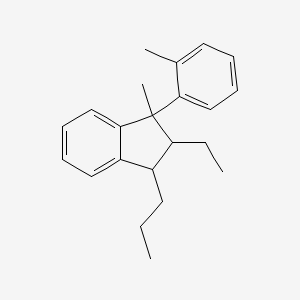
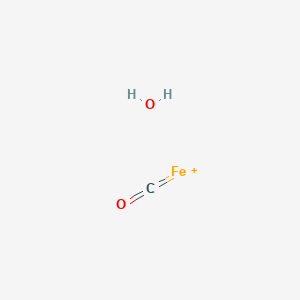


![2-[4-(4-Methylphenyl)buta-1,3-diyn-1-yl]pyridine](/img/structure/B14286449.png)
![Methyl 2-[2-(2-hydroxyphenyl)ethyl]benzoate](/img/structure/B14286454.png)
![2-[(5-Nitrofuran-2-carbonyl)amino]ethyl furan-2-carboxylate](/img/structure/B14286461.png)
